molecular formula C10H10N2O3 B1373479 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol CAS No. 1094409-91-2

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol

Cat. No. B1373479
CAS RN: 1094409-91-2
M. Wt: 206.2 g/mol
InChI Key: KUCQDMAPNILRJC-UHFFFAOYSA-N
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Description

“4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” is a chemical compound with the CAS Number: 1094409-91-2 . It has a molecular weight of 206.2 and is typically stored at room temperature . The compound is a powder in its physical form .


Molecular Structure Analysis

The InChI code for “4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” is 1S/C10H10N2O3/c1-7-11-10(15-12-7)6-14-9-4-2-8(13)3-5-9/h2-5,13H,6H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” is a powder that is stored at room temperature . It has a molecular weight of 206.2 .

Scientific Research Applications

Agricultural Bioactivity

1,2,4-Oxadiazole derivatives: have been recognized for their broad spectrum of biological activities in agriculture. They are particularly noted for their nematocidal and anti-fungal properties, which are crucial in combating plant diseases that threaten food security . For instance, certain derivatives have shown moderate activity against Meloidogyne incognita and Rhizoctonia solani , two significant threats to crops .

Antibacterial Agents for Plant Pathogens

These compounds have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight . Some derivatives outperform traditional agents like bismerthiazol and thiodiazole copper, indicating their potential as novel antibacterial agents for protecting crops against bacterial diseases .

Anti-Infective Therapeutics

The 1,2,4-oxadiazole scaffold is a key pharmacophore in drug discovery due to its structural stability and versatility. It has been used to create new molecules with anti-infective properties, including anti-bacterial , anti-viral , and anti-leishmanial activities . This highlights its importance in developing treatments for infectious diseases.

Drug Resistance Combatant

With the rise of antibiotic-resistant strains of bacteria, there is a pressing need for new drugs1,2,4-Oxadiazole derivatives offer a promising avenue for the development of hybrid drugs that can act against resistant microorganisms .

Peroxisome Proliferator-Activated Receptor Agonists

Research has indicated the potential of 1,2,4-oxadiazole derivatives as agonists for type δ/β peroxisome proliferator-activated receptors (PPARδ/β) . These receptors play a role in the regulation of metabolism, and agonists can be used to treat metabolic disorders.

Anti-Trypanosomal Activity

The derivatives have been studied for their mode of action against Trypanosoma cruzi cysteine protease cruzain, which is crucial for the development of treatments for Chagas disease . This application is particularly relevant given the limited treatment options currently available for this disease.

Antibacterial Activity Against Human Pathogens

Synthesized derivatives of 1,2,4-oxadiazole have been evaluated for their antibacterial activity against various human pathogens, including Staphylococcus aureus and Escherichia coli . This suggests their potential use in medical settings to treat bacterial infections.

Metabolic Stability in Drug Design

The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but exhibits better hydrolytic and metabolic stability, making it an important element in the design of new drug molecules . This property is essential for the development of drugs with longer shelf lives and improved efficacy.

properties

IUPAC Name

4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-11-10(15-12-7)6-14-9-4-2-8(13)3-5-9/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCQDMAPNILRJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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